molecular formula C14H9BrOS B2779795 1-Bromo-4-methyl-9h-thioxanthen-9-one CAS No. 1859087-87-8

1-Bromo-4-methyl-9h-thioxanthen-9-one

Cat. No. B2779795
CAS RN: 1859087-87-8
M. Wt: 305.19
InChI Key: QFUJJBSGLCDRNY-UHFFFAOYSA-N
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Description

1-Bromo-4-methyl-9h-thioxanthen-9-one is a derivative of thioxanthone . Thioxanthone (TX) is an aromatic ketone . Compared to other aromatic ketones, TX has a high triplet energy and a relatively long triplet lifetime, and it has the ability to participate successfully in merger reactions with metal complexes .


Synthesis Analysis

Thioxanthone derivatives bearing strongly electron-donating dialkylamino groups have been synthesized efficiently via the Buchwald−Hartwig, Sonogashira, and Heck reactions . Compounds possessing both one and two donors have been prepared . The following compounds were synthesized following literature procedures: 2-bromo-9H-thioxanthen-9-one (1), 2,4-diethyl-9H-thioxanthen-9-one .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-methyl-9h-thioxanthen-9-one is similar to that of 9H-Thioxanthen-9-one . The molecular weight of 9H-Thioxanthen-9-one is 254.347 .


Chemical Reactions Analysis

Thioxanthen-9-one can mediate reactions via triplet energy transfer (EnT), hydrogen atom transfer (HAT), or single electron transfer (SET) .


Physical And Chemical Properties Analysis

Thioxanthone has intriguing optical properties . The presence of the amino group alone increased the fluorescence quantum yield 100 times . Dyes possessing arylethylene and arylethynyl linkages absorbed UV radiation and violet light while emitting (weakly) red light, as a consequence of different geometries at ground and excited states .

Scientific Research Applications

Future Directions

Thioxanthone derivatives have been used in two-photon induced polymerization . The use of two-photon induced photopolymerization allows for the polymerization of structures with submicron features, implying diverse uses of the technology . Great efforts have been devoted to the development of both monomers and photoinitiators for this process .

properties

IUPAC Name

1-bromo-4-methylthioxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrOS/c1-8-6-7-10(15)12-13(16)9-4-2-3-5-11(9)17-14(8)12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUJJBSGLCDRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-methyl-9h-thioxanthen-9-one

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